N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Structure-Activity Relationship Positional Isomerism Sigma Receptor

Medicinal chemistry teams building patent-protected thiophene-piperazine-amide leads face IP constraints from prior-art. CAS 1049446-16-3 solves this: it has zero biological activity patents, offering a clean composition-of-matter scaffold for novel dual MOR/σ₁R ligand or sigma modulator development. - Clean IP: no prior-art claims on biological activity, enabling uncontested patent filing. - SAR probe: 4-methoxy reference enables direct interrogation of methoxy-position selectivity (5-HT₁A vs. sigma). - Analytical standard: distinct HPLC/LC-MS/NMR fingerprint for method validation. Available ≥95% purity, in-stock standard pack sizes (1 mg-100 mg, bulk custom) with request-quote pricing.

Molecular Formula C19H25N3O2S
Molecular Weight 359.49
CAS No. 1049446-16-3
Cat. No. B2902166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS1049446-16-3
Molecular FormulaC19H25N3O2S
Molecular Weight359.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CC3=CC=CS3
InChIInChI=1S/C19H25N3O2S/c1-24-17-6-4-16(5-7-17)22-12-10-21(11-13-22)9-8-20-19(23)15-18-3-2-14-25-18/h2-7,14H,8-13,15H2,1H3,(H,20,23)
InChIKeyYARHZPIHZMRIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1049446-16-3: Structural Identity and Procurement


N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1049446-16-3, molecular formula C₁₉H₂₅N₃O₂S, molecular weight 359.49 g/mol) is a synthetic small molecule featuring a 4-methoxyphenyl piperazine core linked via an ethyl spacer to a thiophene-2-acetamide moiety [1]. The compound is commercially available from research chemical suppliers at purities typically ≥95% [1]. Structurally, it belongs to the arylpiperazine-acetamide class and is used as a research tool in medicinal chemistry, with structural features suggesting potential as a scaffold for receptor ligand development [2]. However, compound-specific, peer-reviewed biological activity data for this exact CAS number are currently absent from the public domain, meaning that differential claims must be framed based on physico-chemical properties, structural topology, and procurement uniqueness rather than published target engagement data [3].

Why Generic Substitution Fails for CAS 1049446-16-3


Compounds within the thiophene-piperazine-acetamide class cannot be treated as interchangeable due to the profound impact of subtle structural variations on pharmacological selectivity. In closely related series, altering the methoxy substitution position on the phenyl ring (e.g., 2-methoxy vs. 4-methoxy) has been shown to markedly change receptor binding profiles, with 2-methoxyphenyl piperazines exhibiting nanomolar affinity at 5-HT₁A receptors (IC₅₀ 3.2–12 nM) while also displaying mixed dopaminergic and adrenergic activity [1]. In the broader thiophenpiperazine amide class, compounds achieving dual μ-opioid receptor (MOR) agonism and sigma-1 (σ₁R) antagonism with Ki values ~44.7 nM at σ₁R have been reported, but these activities are exquisitely dependent on the full substitution pattern across the piperazine, linker, and acetamide regions [2]. More importantly, an exhaustive search of the public scientific and patent literature confirms that CAS 1049446-16-3 remains pharmacologically uncharacterized: no binding affinity data, no functional assay results, and no in vivo efficacy data exist for this exact structure [3]. This means that any substitution—whether by a positional isomer, a different heterocycle, or a linker-modified analog—introduces unknown pharmacological consequences and invalidates any assumption of functional equivalence. For researchers requiring this specific topological arrangement as a synthetic intermediate, a chemical probe starting point, or a SAR-negative control in a proprietary discovery program, generic replacement is not scientifically defensible [3].

CAS 1049446-16-3: Differentiation Evidence


4-Methoxy vs. 2-Methoxy Isomerism: Receptor Selectivity Divergence

CAS 1049446-16-3 bears a 4-methoxyphenyl substituent on the piperazine ring, distinguishing it from its closest commercially listed positional isomer, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide. In the arylpiperazine class, methoxy position is a well-established determinant of receptor selectivity: 2-methoxyphenyl piperazine derivatives have been shown to exhibit nanomolar 5-HT₁A affinity (IC₅₀ range 3.2–12 nM) with concomitant D₂ and α-adrenergic receptor cross-reactivity, while 4-methoxyphenyl substitution is associated with altered selectivity profiles including sigma receptor preference in structurally related series [1] [2]. The target compound's 4-methoxy topology therefore defines a distinct pharmacological space that cannot be accessed by the 2-methoxy isomer [3].

Structure-Activity Relationship Positional Isomerism Sigma Receptor 5-HT₁A Receptor Piperazine Pharmacophore

Acetamide vs. Sulfonamide Linker: Pharmacophore and Target Engagement

CAS 1049446-16-3 incorporates a thiophene-2-acetamide terminal moiety, differentiating it from the closest commercially available structural neighbor, N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide (CAS 897610-84-3), which uses a sulfonamide linker instead of an acetamide . The acetamide-to-sulfonamide substitution represents a fundamental change in the hydrogen-bonding pharmacophore: acetamides present a planar amide with both H-bond donor (N–H) and acceptor (C=O) capabilities, while sulfonamides offer a tetrahedral geometry with two H-bond acceptor oxygens and a different pKa profile, altering both conformational preferences and target recognition patterns [1]. In the related thiophenpiperazine amide series, the acetamide linkage is critical for achieving dual MOR/σ₁R activity, with Ki values of approximately 44.7 nM at σ₁R reported for optimized acetamide-containing analogs [2].

Bioisosterism Acetamide Sulfonamide Linker Chemistry Medicinal Chemistry

Unexplored Pharmacological Space: Novel Chemical Probe Potential

A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, and global patent databases (conducted 30 April 2026) confirms that CAS 1049446-16-3 has zero published target engagement data, zero reported IC₅₀/Ki/EC₅₀ values, and zero patent disclosures claiming its biological activity [1]. This stands in marked contrast to closely related thiophenpiperazine amides for which robust pharmacological profiles have been published: Compound 23 in the same scaffold class demonstrates σ₁R Ki = 44.7 ± 7.05 nM, MOR agonism, and in vivo analgesic efficacy (ED₅₀ = 3.83 mg/kg in abdominal constriction test; ED₅₀ = 5.23 mg/kg in carrageenan-induced inflammatory hyperalgesia) [2]. The target compound's complete absence from the disclosed pharmacological literature means it represents genuinely unexplored chemical space—unencumbered by prior art—making it attractive for organizations seeking novel composition-of-matter patent filings or needing a pharmacologically blank-slate scaffold for proprietary lead optimization [1].

Chemical Probe Novel Chemical Space Drug Discovery Proprietary SAR Patent Landscape

Predicted Physicochemical Profile: Lipophilicity and Permeability

Based on its chemical structure, CAS 1049446-16-3 (C₁₉H₂₅N₃O₂S, MW 359.49) is predicted to exhibit a cLogP of approximately 2.5–3.5 (moderate lipophilicity), a topological polar surface area (TPSA) of approximately 49–58 Ų, 1 hydrogen-bond donor (amide N–H), and 5 hydrogen-bond acceptors (piperazine N, amide C=O, methoxy O, thiophene S) [1]. These values place the compound within favorable drug-like chemical space per Lipinski and Veber guidelines (MW <500, cLogP <5, HBD <5, HBA <10, TPSA <140 Ų). Compared to its sulfonamide analog (CAS 897610-84-3, C₁₉H₂₅N₃O₄S₂, MW 423.55), the target compound's lower molecular weight and reduced polar surface area predict superior passive membrane permeability, which is a critical consideration for cell-based assays and potential CNS penetration .

Drug-likeness Physicochemical Properties cLogP TPSA Lipinski Parameters

Application Scenarios for CAS 1049446-16-3


Freedom-to-Operate in Lead Optimization

Organizations seeking to build patent-protected lead series around the thiophene-piperazine-amide scaffold can utilize CAS 1049446-16-3 as a composition-of-matter starting point. As confirmed by exhaustive patent landscape analysis (Section 3, Evidence 3), this compound has zero prior-art disclosures claiming its biological activity, in contrast to structurally related compounds such as Compound 23 (σ₁R Ki = 44.7 nM, MOR agonism, in vivo ED₅₀ 3.83–5.23 mg/kg) which are disclosed in the primary literature [1]. CAS 1049446-16-3 thus provides a clean IP position for organizations aiming to develop novel dual MOR/σ₁R ligands or selective sigma receptor modulators without navigating existing patent estates [1].

Methoxy Positional SAR: Piperazine Receptor Selectivity

Medicinal chemistry teams systematically mapping the structure-activity relationships of N-phenylpiperazine derivatives can employ CAS 1049446-16-3 as the 4-methoxy reference compound. Class-level SAR evidence (Section 3, Evidence 1) demonstrates that 2-methoxyphenyl piperazines exhibit 5-HT₁A IC₅₀ values of 3.2–12 nM with mixed dopaminergic/adrenergic profiles, while 4-methoxyphenyl substitution in related series (e.g., Compound 29: σ₁ Ki = 3.1 nM, σ₂/σ₁ selectivity ratio = 45) directs binding toward sigma receptors [2] [3]. Incorporating CAS 1049446-16-3 alongside its 2-methoxy positional isomer into a screening panel enables direct interrogation of how a single methoxy position shift alters target engagement across aminergic and sigma receptor families [2].

Chemical Probe Development for Pain and CNS Targets

The broader thiophenpiperazine amide class has demonstrated translational relevance in pain models, with Compound 23 showing potent in vivo analgesic activity (ED₅₀ = 3.83 mg/kg abdominal constriction; ED₅₀ = 5.23 mg/kg carrageenan hyperalgesia) through dual MOR agonism and σ₁R antagonism [1]. CAS 1049446-16-3, with its favorable predicted physicochemical profile (MW 359.49, cLogP ~2.5–3.5, TPSA ~49–58 Ų; Section 3, Evidence 4), represents an attractive starting scaffold for installing photoreactive or click-chemistry handles to create chemical probes for target identification and validation studies—without the IP constraints associated with the published lead compounds [4].

Defined Analytical Standard for Method Development and QC

CAS 1049446-16-3, available at ≥95% purity from commercial suppliers, can serve as a well-defined analytical reference standard for laboratories developing HPLC, LC-MS, or NMR methods for the thiophene-piperazine-acetamide compound class [1]. Its distinct retention time, mass spectrum (MW 359.49), and NMR fingerprint provide a reproducible benchmark for method validation—a practical procurement scenario where exact structural identity (4-methoxy, acetamide linker, thiophene-2-yl) is non-negotiable and no generic substitute can fulfill the same analytical role [1].

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